molecular formula C13H10F2O2 B6149885 [4-(2,5-difluorophenoxy)phenyl]methanol CAS No. 1048358-68-4

[4-(2,5-difluorophenoxy)phenyl]methanol

Cat. No.: B6149885
CAS No.: 1048358-68-4
M. Wt: 236.2
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Description

[4-(2,5-Difluorophenoxy)phenyl]methanol (CAS: 735305-62-1) is a synthetic aromatic alcohol featuring a benzyl alcohol group (-CH₂OH) attached to a phenyl ring substituted with a 2,5-difluorophenoxy moiety. Its molecular formula is C₁₃H₁₀F₂O₂, with a molecular weight of 236.22 g/mol . The compound is categorized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.

The 2,5-difluorophenoxy group contributes to its electronic and steric properties, influencing reactivity and interactions in biological systems. The benzyl alcohol group offers a site for further functionalization, such as oxidation to aldehydes or esterification.

Properties

CAS No.

1048358-68-4

Molecular Formula

C13H10F2O2

Molecular Weight

236.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-difluorophenoxy)phenyl]methanol typically involves the reaction of 2,5-difluorophenol with 4-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzyl alcohol, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(2,5-difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Difluorophenoxy Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
[4-(2,5-Difluorophenoxy)phenyl]methanol C₁₃H₁₀F₂O₂ 236.22 2,5-difluorophenoxy, benzyl alcohol Building block for pharmaceuticals
(4-Chloro-2,5-difluorophenyl)methanol C₇H₅ClF₂O 178.45 4-chloro, 2,5-difluoro, benzyl alcohol Safety data available; limited synthesis
Example 324 (EP 4,374,877 A2) C₂₈H₂₀F₆N₄O₄ 614.48 2,3-difluorophenoxy, pyrrolopyridazine core Anticancer drug candidate
2-(4-Propylphenoxy)ethanamine C₁₁H₁₇NO 179.26 Propylphenoxy, primary amine Discontinued; intermediate in synthesis
Key Observations :
  • Fluorine Positional Effects: The 2,5-difluoro substitution in the target compound contrasts with 2,4-difluoro derivatives (e.g., triazole-based compounds in ) and 2,3-difluoro analogs (e.g., Example 324).
  • Functional Group Impact: Compared to (4-chloro-2,5-difluorophenyl)methanol, the target compound’s phenoxy group increases hydrophobicity (logP ≈ 3.2 estimated) versus the chloro analog (logP ≈ 2.5), affecting membrane permeability .

Pharmacologically Active Derivatives

  • N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide: A patent-derived compound () with a 2,4-difluorophenoxy group linked to a sulfonamide. The sulfonamide enhances hydrogen-bonding capacity, improving target binding affinity compared to the alcohol group in the target compound .
  • Example 324 (EP 4,374,877 A2): This pyrrolopyridazine derivative demonstrates the utility of difluorophenoxy groups in oncology. Its larger structure (MW 614.48) and carboxamide functionality highlight trade-offs between molecular complexity and pharmacokinetic profiles .

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